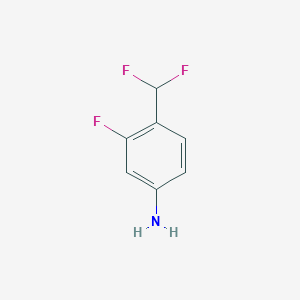
4-(Difluoromethyl)-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-3-fluoroaniline is an organic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of both difluoromethyl and fluoro substituents on the aniline ring, which imparts unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced metabolic stability, lipophilicity, and ability to form strong hydrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-fluoroaniline typically involves the introduction of difluoromethyl and fluoro groups onto an aniline precursor. One common method is the difluoromethylation of aniline derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical-mediated processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using efficient and scalable processes. These methods often employ readily available starting materials and reagents, such as chlorodifluoromethane and aniline derivatives, under controlled reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
Major products formed from these reactions include difluoromethylated and fluorinated derivatives with various functional groups, which can be further utilized in synthetic and industrial applications .
Scientific Research Applications
4-(Difluoromethyl)-3-fluoroaniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals with improved properties.
Industry: Utilized in the production of advanced materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes. The difluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-3-fluoroaniline include other fluorinated aromatic amines, such as:
- 4-(Trifluoromethyl)-aniline
- 3,4-Difluoroaniline
- 4-Fluoroaniline
Uniqueness
This compound is unique due to the presence of both difluoromethyl and fluoro groups on the aniline ring. This combination imparts distinct chemical and physical properties, such as enhanced metabolic stability and lipophilicity, which are not observed in other similar compounds. These properties make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H6F3N |
|---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-fluoroaniline |
InChI |
InChI=1S/C7H6F3N/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,7H,11H2 |
InChI Key |
AZXMTUUQYYUZQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


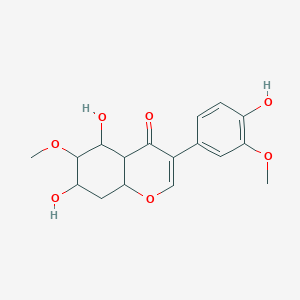
![(S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B12330812.png)
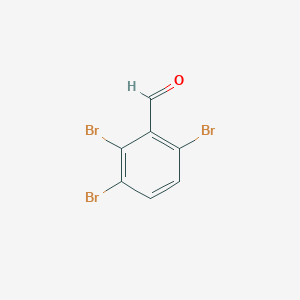
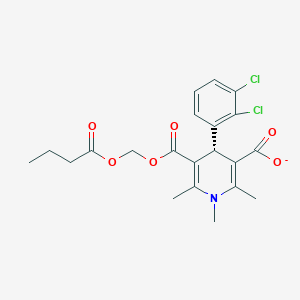
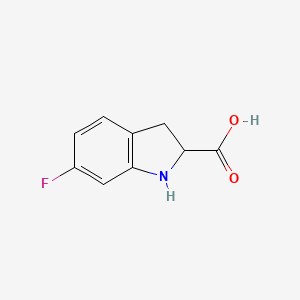
![(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12330839.png)
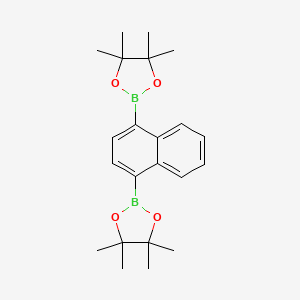
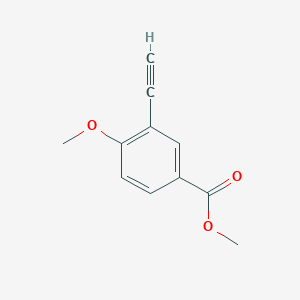
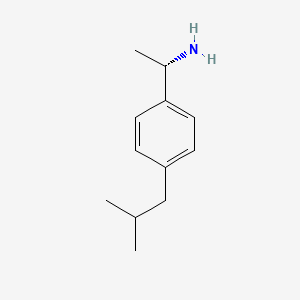
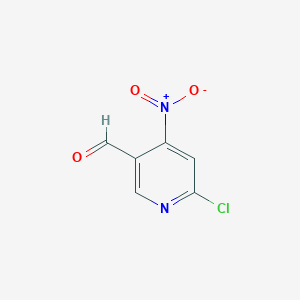
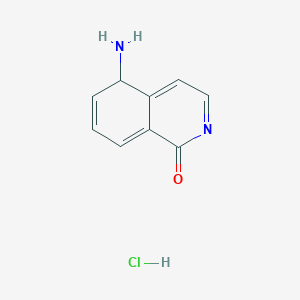
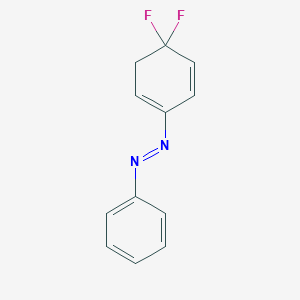
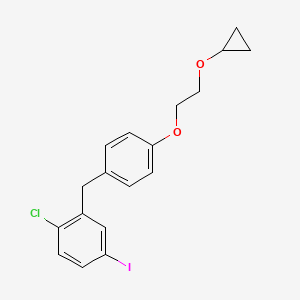
![ethyl 1-methyl-4-oxo-3H-pyrrolo[1,2-b]pyridazin-1-ium-3-carboxylate](/img/structure/B12330883.png)
